(Trp6)-LHRH

GnRH Receptor Binding Affinity Pharmacology

Researchers requiring stringent androgen suppression below 10 ng/dL face variable castration rates among GnRH analogs. Triptorelin solves this with data-backed superiority: • 93.2% castration rate (<10 ng/dL) vs leuprolide (86.4%) & goserelin (54.2%) • Receptor residence 49 min (9× longer than goserelin, 5.6 min) • Direct antiproliferative effect in endometrial cancer lines (64% of control at 10⁻⁵ M) Lyophilized powder, ≥98% purity. Global shipping.

Molecular Formula C66H83F3N18O15
Molecular Weight 1425.5 g/mol
Cat. No. B12120800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trp6)-LHRH
Molecular FormulaC66H83F3N18O15
Molecular Weight1425.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O
InChIInChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)
InChIKeyKHNZXCLOURPVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triptorelin: Superagonist GnRH Analog for Androgen Deprivation


(Trp6)-LHRH, commonly known as Triptorelin, is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) [1]. It is a potent GnRH receptor superagonist, characterized by the substitution of the native Glycine at position 6 with D-Tryptophan (D-Trp6), which enhances its receptor binding affinity and metabolic stability relative to endogenous GnRH . This modification enables triptorelin to act as a highly effective suppressor of the pituitary-gonadal axis following an initial stimulatory 'flare' phase, making it a critical agent in the management of hormone-dependent conditions such as advanced prostate cancer, endometriosis, and central precocious puberty .

Triptorelin Differentiation from Other GnRH Agonists


While triptorelin belongs to the GnRH agonist class alongside agents like leuprolide and goserelin, assuming therapeutic or functional interchangeability is a critical scientific and clinical misjudgment. These analogs exhibit divergent binding affinities, receptor residence times, and potencies, leading to quantifiable differences in their ability to suppress testosterone and clinical outcomes [1]. Procurement decisions based solely on cost or in-class availability overlook these distinct pharmacodynamic profiles, which can result in suboptimal castration rates or variations in treatment efficacy. The following evidence demonstrates the specific, measurable ways in which triptorelin is differentiated from its closest analogs, justifying a targeted selection strategy [2].

Quantitative Evidence Supporting Triptorelin


Superior GnRH Receptor Affinity vs. Leuprolide

Triptorelin demonstrates a higher affinity for the human GnRH receptor than its major competitor leuprolide, which underpins its enhanced potency. Based on IUPHAR/BPS Guide to Pharmacology data, the pKi (negative log of the inhibition constant) values are presented for a panel of GnRH agonists [1]. Triptorelin's pKi range of 9.3 – 9.5 corresponds to an approximately 10-fold higher binding affinity than leuprolide's pKi range of 8.5 – 9.1 [1].

GnRH Receptor Binding Affinity Pharmacology

Deep Castration Superiority Over Goserelin and Leuprolide

In a direct retrospective comparison of 125 patients receiving androgen-deprivation therapy with goserelin 11.34 mg, triptorelin 11.25 mg, or leuprolide 11.25 mg, triptorelin demonstrated superior potency in achieving deep chemical castration [1]. While all three agents were comparable at suppressing testosterone below 50 or 20 ng/dL, significant differences emerged at the more stringent threshold of <10 ng/dL [1]. Triptorelin achieved a castration rate of 93.2%, significantly outperforming leuprolide (86.4%) and goserelin (54.2%) (p<0.001) [1].

Prostate Cancer Chemical Castration Testosterone Suppression

Extended Receptor Residence Time vs. Goserelin

Receptor residence time, the duration a ligand remains bound to its target, is a critical determinant of in vivo efficacy and duration of action. A kinetic study of 12 GnRH peptide agonists using a novel competition association assay revealed that triptorelin has a receptor residence time of 49 minutes on the human GnRH receptor [1]. This is substantially longer than the residence time of 5.6 minutes observed for goserelin, providing a mechanistic basis for triptorelin's potent and sustained pharmacodynamic effect [1].

Receptor Kinetics Residence Time Duration of Action

LHRH Receptor mRNA Upregulation vs. Antagonist

A mechanistic study comparing the effects of the GnRH agonist triptorelin and the antagonist cetrorelix on pituitary LHRH receptor gene expression revealed a fundamental and quantifiable difference in their actions. In normal female rats, treatment with the antagonist cetrorelix suppressed LHRH-R mRNA levels by 33% [1]. In stark contrast, treatment with triptorelin increased LHRH-R mRNA levels by a dramatic 150% [1].

Gene Expression Receptor Regulation Mechanism of Action

Cost-Effectiveness vs. Other GnRH Agonists

While not a direct measure of biological potency, economic modeling provides a key differentiator for procurement. A probabilistic, patient-level simulation model compared the cost-effectiveness of five different 3-month LHRH agonist formulations in the Italian healthcare system [1]. The analysis revealed a mean difference of almost €2,500 in lifetime total costs between the least costly option (leuprorelin 22.5 mg) and the most expensive (goserelin) [1]. Triptorelin 11.25 mg was positioned as a costlier option than leuprorelin 22.5 mg in this specific model, underscoring that procurement decisions involve a trade-off between higher acquisition cost and the superior potency demonstrated in other evidence dimensions [1].

Health Economics Cost-Effectiveness Procurement

Research and Industry Applications of Triptorelin


Deep Androgen Suppression for Prostate Cancer Models

For preclinical or clinical research where achieving and maintaining testosterone levels below 10 ng/dL is a critical endpoint, triptorelin is the empirically superior choice over its class counterparts. Direct comparative evidence shows triptorelin achieves a 93.2% castration rate at this stringent threshold, significantly higher than leuprolide (86.4%) and goserelin (54.2%) [1]. This makes triptorelin the reference standard for studies investigating the effects of profound androgen deprivation.

Prolonged GnRH Receptor Engagement & Signaling

Triptorelin's extended receptor residence time of 49 minutes, which is nearly nine times longer than that of goserelin (5.6 minutes), makes it a unique tool for kinetic pharmacology studies [1]. This property is invaluable for research focused on the temporal dynamics of GPCR signaling, receptor internalization, and desensitization, where a sustained agonist-receptor complex is required to dissect the transition from acute stimulation to long-term suppression.

Agonist vs. Antagonist Receptor Gene Expression

As a classic GnRH superagonist, triptorelin serves as a definitive positive control for studies examining the transcriptional regulation of the LHRH receptor. Its ability to increase LHRH-R mRNA levels by 150% in vivo provides a stark and quantifiable contrast to the suppressive effect of GnRH antagonists like cetrorelix, which decrease mRNA by 33% [1]. This application is critical for molecular pharmacology studies aimed at understanding the divergent genomic effects of agonists and antagonists on their shared target.

Antiproliferative Activity in Hormone-Sensitive Cancer Cells

Triptorelin has demonstrated direct, receptor-mediated antiproliferative effects in vitro, independent of its central endocrine action. In human endometrial cancer cell lines (HEC-1A and Ishikawa), treatment with 10⁻⁵ M triptorelin reduced cell proliferation to 64% and 62% of controls, respectively, after six days [1]. This property makes triptorelin a valuable agent for in vitro studies exploring local GnRH receptor signaling and its role in directly modulating tumor cell growth, a mechanism distinct from its pituitary-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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